
5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione typically involves the fluorination of nonane derivatives. One common method includes the reaction of nonane-2,4-dione with elemental fluorine or fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions are less common due to the stability imparted by the fluorine atoms.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted nonane derivatives.
Aplicaciones Científicas De Investigación
5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione finds applications in multiple fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development due to its stability and bioavailability.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its resistance to chemical and thermal degradation.
Mecanismo De Acción
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing reaction pathways and outcomes. The compound’s stability and resistance to metabolic degradation make it a valuable tool in studying biochemical processes.
Comparación Con Compuestos Similares
- Perfluorononan-1-oic acid (PFNA)
- Heptadecafluorononanoic acid
- Tridecafluorononanoic acid
Comparison: 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione is unique due to its specific arrangement of fluorine atoms and the presence of the dione functional group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other similar fluorinated compounds. Its specific structure allows for targeted applications in various scientific and industrial fields.
Propiedades
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,9-undecafluorononane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F11O2/c1-3(21)2-4(22)5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGIKLABXBCDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F11O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504108 |
Source


|
| Record name | 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75824-01-0 |
Source


|
| Record name | 5,5,6,6,7,7,8,8,9,9,9-Undecafluorononane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

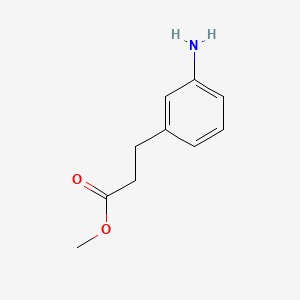
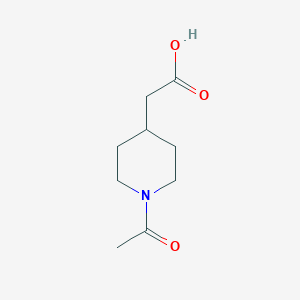
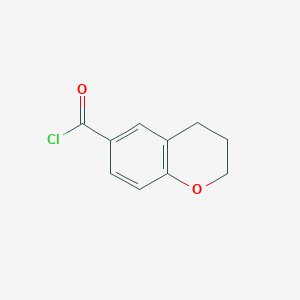
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
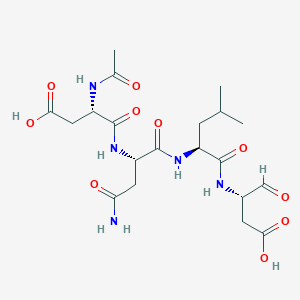
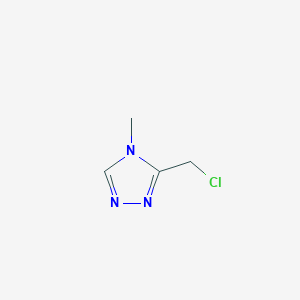
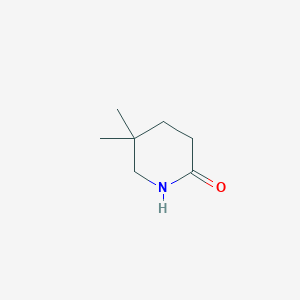
![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
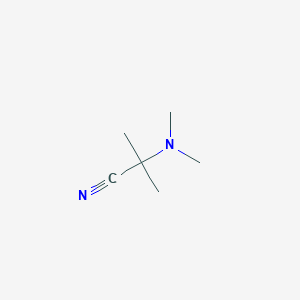
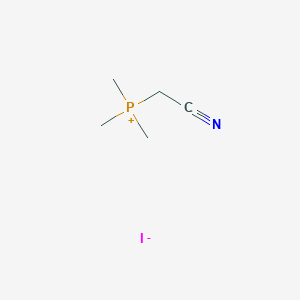
![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
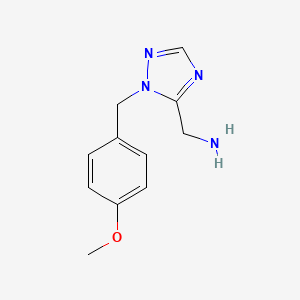
![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)
